2-Chloro-1-(2-hydroxyphenyl)ethanone
Overview
Description
“2-Chloro-1-(2-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7ClO2 . It has an average mass of 170.593 Da and a monoisotopic mass of 170.013458 Da .
Synthesis Analysis
The synthesis of “2-Chloro-1-(2-hydroxyphenyl)ethanone” can be achieved by the reaction of tert-butyl hypochlorite on 3-hydroxyacetophenone in chloroform at 15°, in subdued light .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(2-hydroxyphenyl)ethanone” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . More detailed structural information can be obtained from 3D molecular models .Scientific Research Applications
Synthesis of Hydroxypyrimidine Derivatives
This compound is used in the preparation of hydroxypyrimidine derivatives for their HDAC (histone deacetylase) inhibitory activity , which is significant in cancer treatment research .
Fluorescent Probe Development
It serves as a precursor in the development of pyrene-based fluorescent probes used to detect picric acid, which is important in environmental monitoring and safety .
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, contributing to pharmaceutical and medicinal chemistry .
Crystal Structure Analysis
The crystal structure of this compound has been studied, providing insights into its molecular geometry and potential interactions, which is valuable in materials science .
Chemical Reference Data
It is listed in chemical databases for reference data, aiding researchers in identifying compound properties and spectra for further application in various scientific fields .
Regulatory Tracking
This compound is tracked by regulatory agencies like the EPA, indicating its relevance in environmental and health-related research applications .
properties
IUPAC Name |
2-chloro-1-(2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNLTIGDTRBIJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496878 | |
Record name | 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-hydroxyphenyl)ethanone | |
CAS RN |
53074-73-0 | |
Record name | 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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